molecular formula C18H14ClNO B2384127 3-(4-chlorobenzoyl)-4-(4-methylphenyl)-1H-pyrrole CAS No. 477886-27-4

3-(4-chlorobenzoyl)-4-(4-methylphenyl)-1H-pyrrole

Cat. No.: B2384127
CAS No.: 477886-27-4
M. Wt: 295.77
InChI Key: PVUARPBFXBVMNL-UHFFFAOYSA-N
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Description

3-(4-chlorobenzoyl)-4-(4-methylphenyl)-1H-pyrrole is an organic compound that belongs to the class of aromatic ketones It features a pyrrole ring substituted with a 4-chlorophenyl group and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzoyl)-4-(4-methylphenyl)-1H-pyrrole typically involves the reaction of 4-chlorobenzaldehyde with 4-methylphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrrole derivative. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzoyl)-4-(4-methylphenyl)-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Electrophilic reagents: Nitric acid, bromine.

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

3-(4-chlorobenzoyl)-4-(4-methylphenyl)-1H-pyrrole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzoyl)-4-(4-methylphenyl)-1H-pyrrole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-chlorobenzoyl)-4-(4-methylphenyl)-1H-pyrrole is unique due to the presence of both a pyrrole ring and two different aromatic substituents. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(4-chlorophenyl)-[4-(4-methylphenyl)-1H-pyrrol-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO/c1-12-2-4-13(5-3-12)16-10-20-11-17(16)18(21)14-6-8-15(19)9-7-14/h2-11,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVUARPBFXBVMNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CNC=C2C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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